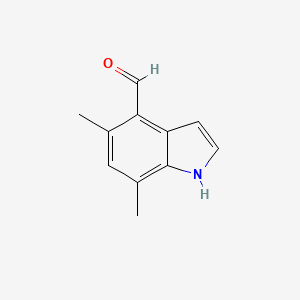

5,7-dimethyl-1H-indole-4-carbaldehyde

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. nih.govmdpi.com Its presence in a vast array of natural products, including the essential amino acid tryptophan and neurotransmitter serotonin, has long signaled its biological importance. ijpsr.com This has spurred extensive research, revealing that the indole scaffold is a versatile framework for designing therapeutic agents. nih.govnih.gov

Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govmdpi.com For instance, blockbuster drugs like the anti-inflammatory indomethacin (B1671933) and the vinca (B1221190) alkaloids used in chemotherapy, vinblastine (B1199706) and vincristine, all feature the indole core. nih.gov The ability of the indole ring to participate in various chemical interactions and serve as a building block for more complex molecules makes it a focal point in the development of novel drugs. mdpi.comijpsr.com

Overview of Formylindole Isomers and Their Chemical Utility

Among the many classes of indole derivatives, formylindoles—indoles bearing an aldehyde (-CHO) group—are particularly valuable as synthetic intermediates. chemimpex.com The position of the formyl group on the indole ring dictates the isomer and significantly influences its chemical reactivity and utility. The most studied of these is indole-3-carbaldehyde, which serves as a precursor for a multitude of bioactive compounds and heterocyclic systems. wikipedia.orgsigmaaldrich.com

Other isomers, such as indole-4-carbaldehyde, indole-5-carbaldehyde, and indole-6-carbaldehyde, also serve as important building blocks. nih.govebi.ac.ukchemspider.com For example, indole-4-carbaldehyde has been isolated from the seaweed Sargassum thunbergii and has been shown to possess anti-inflammatory and anti-adipogenic properties. nih.gov These aldehydes are crucial starting materials for constructing more complex molecules through reactions like condensation, oxidation, and cyclization, allowing chemists to synthesize a diverse library of compounds for biological screening. chemimpex.com

The table below summarizes the common isomers of formylindole.

| Compound Name | Molecular Formula | Position of Formyl Group |

| Indole-2-carbaldehyde | C₉H₇NO | 2 |

| Indole-3-carbaldehyde | C₉H₇NO | 3 |

| Indole-4-carbaldehyde | C₉H₇NO | 4 |

| Indole-5-carbaldehyde | C₉H₇NO | 5 |

| Indole-6-carbaldehyde | C₉H₇NO | 6 |

| Indole-7-carbaldehyde | C₉H₇NO | 7 |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,7-dimethyl-1H-indole-4-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(3-4-12-11)10(7)6-13/h3-6,12H,1-2H3 |

InChI Key |

RXMWOOVVPOBTNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1C=O)C=CN2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethyl 1h Indole 4 Carbaldehyde

Catalytic Approaches in 5,7-Dimethyl-1H-indole-4-carbaldehyde Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis and functionalization of indoles.

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable for the construction of the indole (B1671886) nucleus. organic-chemistry.orgmdpi.com The Larock indole synthesis, a palladium-catalyzed annulation of alkynes and anilines, is a prominent example. mdpi.com For the synthesis of this compound, a suitably substituted 2-haloaniline could be coupled with an appropriate alkyne, followed by cyclization.

Copper-catalyzed reactions also offer a valuable alternative. For instance, a copper-mediated C4-H sulfonylation of indoles has been developed using a transient directing group strategy. acs.org While this method introduces a sulfonyl group, it demonstrates the feasibility of regioselective functionalization at the C4 position of the indole ring, which is often challenging to achieve directly. acs.org

Recent advances have also seen the use of other transition metals. Cobalt-catalyzed cross-dehydrogenative coupling has been employed for the synthesis of indoles from ortho-alkenylanilines. mdpi.com Iron-catalyzed C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has also been reported, offering a greener alternative to traditional formylation methods. organic-chemistry.org Although this functionalizes the C3 position, it underscores the potential of iron catalysis in indole chemistry.

The following table summarizes some transition metal-catalyzed reactions applicable to indole synthesis:

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Palladium | Larock Indole Synthesis | 2-haloanilines, alkynes | Versatile for substituted indoles | mdpi.com |

| Copper | C-H Functionalization | Indoles, sulfonylating agents | Regioselective C4 functionalization | acs.org |

| Cobalt | Cross-Dehydrogenative Coupling | ortho-alkenylanilines | Efficient C-N bond formation | mdpi.com |

| Iron | C-H Formylation | Indoles, formaldehyde | Green and cost-effective | organic-chemistry.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often providing excellent stereocontrol and avoiding the use of toxic metals. rsc.org For the introduction of the formyl group at the C4 position of the 5,7-dimethyl-1H-indole core, organocatalytic methods could be employed post-cyclization.

While direct C4 formylation of indoles is challenging, organocatalytic methods for the more common C3 formylation are well-established. For example, a boron-catalyzed formylation of indoles using trimethyl orthoformate as the carbonyl source has been developed. acs.org This method is efficient and scalable, providing a range of C-formylindoles. acs.org Adapting such a method for C4 selectivity would likely require a substrate with a blocking group at the C3 position or a directing group to favor C4 functionalization.

The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic rings, including indoles. While it traditionally uses phosphorus oxychloride and a formamide, which are not environmentally benign, organocatalytic variants could potentially be developed.

Organocatalytic dearomatization reactions of indole derivatives have also gained significant attention for the construction of chiral indolines and indolenines. rsc.org These methods, while not directly leading to the target aromatic compound, showcase the power of organocatalysis in manipulating the indole core.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. tandfonline.comtandfonline.com

Conducting reactions in the absence of organic solvents or in water are key tenets of green chemistry. Solvent-free reactions can lead to higher efficiency, easier product isolation, and reduced environmental impact. nih.gov The Fischer indole synthesis, a classic method for indole synthesis, has been successfully adapted to solvent-free conditions using a mechanochemical approach with oxalic acid and dimethylurea. brieflands.comrsc.org This method is versatile and applicable to a wide range of arylhydrazines and carbonyl compounds. rsc.org

Reactions in aqueous media are also highly desirable. google.com While indoles themselves have low solubility in water, the development of water-soluble catalysts and reaction conditions that favor reaction at the interface can enable efficient synthesis in water. acs.org For example, a palladium-catalyzed one-pot synthesis of indole-3-carboxylic acids has been developed that proceeds in the presence of a trace amount of water. acs.org

Sustainable catalysis focuses on the use of abundant, non-toxic, and recyclable catalysts. Iron, being the most abundant transition metal, is an attractive alternative to precious metals like palladium and rhodium. organic-chemistry.org The development of iron-catalyzed reactions for indole synthesis and functionalization is an active area of research. organic-chemistry.org Photocatalysis, which utilizes light to drive chemical reactions, also represents a sustainable approach. mdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.comjk-sci.com Multicomponent reactions are inherently atom-economical as they incorporate most or all of the atoms of the starting materials into the final product. acs.org Catalytic C-H activation reactions are also highly atom-economical as they avoid the need for pre-functionalized starting materials. nih.gov Designing a synthesis for this compound that maximizes atom economy would involve the use of MCRs and catalytic C-H functionalization steps.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) attached to the indole (B1671886) ring is the primary site of chemical reactivity in 5,7-dimethyl-1H-indole-4-carbaldehyde. This functionality is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and slightly acidic alpha-protons, which can participate in condensation reactions. The carbonyl group readily partakes in C-C and C-N bond-forming reactions, making it an important precursor for a wide range of heterocyclic derivatives. researchgate.net

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.

The aldehyde group can be readily reduced to a primary alcohol. This transformation is a common step in synthetic pathways to introduce a hydroxymethyl group. Standard reducing agents are effective for this purpose. For instance, the reduction of analogous indole-3-carbaldehydes to their corresponding alcohols (indole-3-methanols) is well-documented using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). researchgate.net It is expected that this compound would react similarly to yield (5,7-dimethyl-1H-indol-4-yl)methanol.

| Reducing Agent | Expected Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH4) | (5,7-dimethyl-1H-indol-4-yl)methanol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH4) | (5,7-dimethyl-1H-indol-4-yl)methanol | Hydride Reduction |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the aldehyde functional group is a powerful method for forming carbon-carbon bonds. This reaction proceeds via nucleophilic attack of the carbanion from the organometallic compound on the carbonyl carbon. The resulting alkoxide intermediate is then protonated during aqueous workup to afford a secondary alcohol. This provides a direct route to introduce a variety of alkyl, aryl, or vinyl groups at the carbon atom adjacent to the indole ring.

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. For aldehydes, these reactions are crucial for forming new carbon-carbon and carbon-nitrogen double bonds.

The reaction of this compound with primary amines (-NH2) is expected to form imines, also known as Schiff bases (-N=CH-). wjpsonline.com This reaction is a reversible process that generally occurs under acid or base catalysis and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. wjpsonline.comajchem-b.com Subsequent dehydration of this intermediate yields the stable Schiff base. wjpsonline.com The formation of Schiff bases from various indole-3-carboxaldehyde (B46971) derivatives and primary amines is a widely used synthetic strategy. researchgate.netacs.org This reaction is a cornerstone for synthesizing diverse indole-based compounds. orientjchem.org

| Reactant (Primary Amine) | Expected Schiff Base Product | Catalyst/Conditions |

|---|---|---|

| Aniline | (E)-N-((5,7-dimethyl-1H-indol-4-yl)methylene)aniline | Mildly Acidic pH |

| Methylamine | (E)-1-((5,7-dimethyl-1H-indol-4-yl)methyl)-N-methylmethanamine | Heating, Water Removal |

| 4-Bromoaniline | (E)-4-bromo-N-((5,7-dimethyl-1H-indol-4-yl)methylene)aniline | Acid or Base Catalysis |

The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. nih.gov Analogous indole aldehydes, particularly indole-3-carbaldehyde, readily undergo Knoevenagel condensation with various active methylene compounds like malononitrile (B47326), nitromethane, and dialkyl malonates. acgpubs.orgwikipedia.orgamazonaws.com The reaction is typically catalyzed by bases like piperidine (B6355638) in the presence of acetic acid. acgpubs.org This reaction leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis. acgpubs.orgrsc.org

| Active Methylene Compound | Electron-Withdrawing Groups | Expected Product Structure |

|---|---|---|

| Malononitrile | -CN, -CN | 2-((5,7-dimethyl-1H-indol-4-yl)methylene)malononitrile |

| Nitromethane | -NO2 | 5,7-dimethyl-4-(2-nitrovinyl)-1H-indole |

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-((5,7-dimethyl-1H-indol-4-yl)methylene)malonate |

| Imidazolidine-2,4-dione | -C(O)NHC(O)- | 5-((5,7-dimethyl-1H-indol-4-yl)methylene)imidazolidine-2,4-dione |

Oxidation Reactions and Carboxylic Acid Derivatives

The aldehyde functional group at the C4 position of this compound is readily susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid derivative. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic aldehyde into a versatile carboxylic acid moiety, which can then be used for further derivatization, such as esterification or amidation.

Standard oxidizing agents can be employed for this purpose. The reaction involves the conversion of the formyl group (-CHO) to a carboxyl group (-COOH) without affecting the core indole structure, provided that appropriately mild conditions are chosen. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes into their corresponding carboxylic acids in biological systems. nih.gov Chemical methods typically involve reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation (NaClO₂ with a scavenger) to avoid over-oxidation or degradation of the electron-rich indole ring.

The resulting product, 5,7-dimethyl-1H-indole-4-carboxylic acid, is a valuable synthetic intermediate for creating a diverse range of indole-based compounds.

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | 5,7-dimethyl-1H-indole-4-carboxylic acid | Oxidation of Aldehyde |

Electrophilic Substitution on the Indole Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). researchgate.net The reaction typically occurs at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). researchgate.netic.ac.uk The reactivity of this compound in such reactions is modulated by the electronic effects of its three substituents.

The inherent nucleophilicity of the indole C3 position is significantly greater than that of the C2 position. researchgate.netic.ac.uk The presence of the activating methyl groups on the benzene (B151609) ring further enhances this preference. The increased electron density supplied by the methyl groups is delocalized throughout the bicyclic system, reinforcing the C3 position as the kinetic and thermodynamic site of electrophilic attack. Substitution at C3 leads to a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. In contrast, attack at C2 would lead to a less stable intermediate. Therefore, electrophilic substitution reactions on this compound are expected to show high regioselectivity for the C3 position. researchgate.net

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methyl | C5 | Electron-Donating (+I, +H) | Activates the ring towards electrophilic substitution |

| Methyl | C7 | Electron-Donating (+I, +H) | Activates the ring towards electrophilic substitution |

| Carbaldehyde | C4 | Electron-Withdrawing (-I, -M) | Deactivates the benzene ring towards electrophilic substitution |

Halogenation of indoles, such as bromination or chlorination, is a classic example of electrophilic substitution. Given the electronic properties of this compound, halogenation is strongly predicted to occur at the C3 position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or CCl₄ are commonly used for the C3-halogenation of indoles under mild conditions. The reaction proceeds via the attack of the electron-rich C3 position on the electrophilic halogen source. Only when the C3 position is already substituted does halogenation typically occur at other positions, such as C2. researchgate.net

Nitration and sulfonation require strongly acidic conditions, which can complicate reactions with the acid-sensitive indole nucleus. Indoles are known to polymerize or undergo self-condensation in the presence of strong acids. nih.gov However, when successful, the site of substitution is determined by a combination of the indole's inherent reactivity and the directing effects of the substituents.

For this compound, there are two potential regions for substitution: the pyrrole ring (C3) and the benzene ring (C6).

Substitution at C3: If conditions can be controlled to be sufficiently mild, substitution at the highly nucleophilic C3 position remains a possibility.

Substitution at C6: Under stronger acidic conditions where the pyrrole nitrogen is protonated, the reactivity of the pyrrole ring is diminished, and electrophilic attack may favor the benzene ring. The directing effects of the existing substituents on the benzene ring must be considered. The C5 and C7 methyl groups are ortho, para-directing activators, while the C4-carbaldehyde is a meta-directing deactivator. The strongest activation is directed to the C6 position (ortho to the C5-methyl and para to the C7-methyl). The C4-carbaldehyde also deactivates the C5 position, further favoring attack elsewhere. Therefore, the C6 position is the most likely site for electrophilic substitution on the benzene ring. Nitration of electronegatively substituted indoles has been shown to yield mixtures of nitro-derivatives, often on the benzene ring. umn.edu

Construction of Complex Molecular Architectures and Hybrid Systems

The functional groups present on this compound make it a useful building block for synthesizing more elaborate molecules, including polycyclic and fused-ring systems. These complex structures are prevalent in natural products and pharmacologically active compounds. researchgate.net

The aldehyde at C4 is a key handle for building fused rings. It can participate in condensation reactions with various nucleophiles to generate an intermediate that subsequently cyclizes onto the indole core. For 4-substituted indoles where the C3 and C5 positions are unsubstituted, there are two potential sites for intramolecular cyclization. nih.gov

One common strategy involves a condensation reaction followed by an intramolecular SEAr cyclization. For example, a Knoevenagel condensation of the C4-aldehyde with an active methylene compound could create a tethered system. Subsequent acid-catalyzed cyclization of this intermediate could lead to the formation of a new ring fused to the indole at the 4 and 5 positions. Intramolecular Friedel-Crafts acylations of 4-substituted indoles have been shown to proceed with cyclization exclusively at the C5 position, forming fused indanone and tetralone systems. semanticscholar.org Alternatively, a Pictet-Spengler-type reaction, which typically involves C2 of the indole, is less likely here due to the substitution pattern. Instead, cyclization involving the C3 position is more plausible, potentially leading to the formation of azepino[4,3,2-cd]indoles or similar structures. nih.gov The specific outcome would depend on the nature of the tether and the reaction conditions employed.

Formation of Diindolylmethanes and Related Oligomers

The reaction of this compound with other indole derivatives is a key method for synthesizing diindolylmethanes (DIMs). This reaction is typically an acid-catalyzed electrophilic substitution. The aldehyde is first activated by a proton, making it a strong electrophile. Subsequently, two molecules of a nucleophilic indole attack the aldehyde's carbon atom. The C3 position of the indole is the most nucleophilic and is the usual site of attack. nih.gov

This process results in the formation of a new C-C bond, linking the indole units through a methane (B114726) bridge. This reaction can be used to create both symmetrical and unsymmetrical DIMs, depending on the indole substrates used. nih.gov For instance, reacting this compound with two equivalents of a different indole would yield an unsymmetrical DIM. These resulting DIM structures are of significant interest due to their presence in various biologically active compounds. uni-freiburg.de

| Reactant 1 | Reactant 2 | Product Type | Key Reaction Conditions |

|---|---|---|---|

| This compound | 1H-Indole (2 equiv.) | Unsymmetrical Diindolylmethane | Acid catalyst (e.g., acetic acid, Lewis acids) |

| This compound | 5-Bromo-1H-indole (2 equiv.) | Unsymmetrical Brominated Diindolylmethane | Acid catalyst in methanol, reflux nih.gov |

Incorporation into Heterocyclic Ring Systems (e.g., Pyridines, Kinase Inhibitors)

The aldehyde functionality of this compound serves as a valuable handle for its incorporation into more complex heterocyclic systems. A notable example is the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org Indole-4-carboxaldehyde (B46140) has been successfully used as the aldehyde component in such reactions to create indole-substituted pyridine derivatives.

Furthermore, the indole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. mdpi.comnih.gov The aldehyde group on the this compound can be used in condensation reactions to build molecules designed to target the ATP-binding site of various kinases. For example, Knoevenagel condensation with 3-cyanomethylpyridine can yield indole-based tyrphostin analogues, a class of compounds known for their kinase inhibitory activity. nih.gov This strategic incorporation allows for the development of novel drug candidates for various therapeutic areas, including oncology. asianpubs.orgasianpubs.orgmdpi.com

| Reaction Type | Key Reagents | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-ketoester (e.g., ethyl acetoacetate), Ammonia/Ammonium Acetate | Indole-substituted Pyridine | Bioactive heterocyclic scaffolds |

| Knoevenagel Condensation | Active methylene compounds (e.g., aryl acetonitriles) nih.gov | Indole-substituted Acrylonitriles | Precursors for Kinase Inhibitors nih.gov |

| Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé) | Isocyanides, Aminoazines researchgate.net | Fused Polyheterocyclic Scaffolds researchgate.net | Aryl Hydrocarbon Receptor Ligands researchgate.net |

Strategic Functionalization for Scaffold Diversification

To expand the chemical space and explore structure-activity relationships, the this compound scaffold can be strategically functionalized at several key positions.

C-C Coupling Reactions (e.g., Suzuki, Sonogashira where applicable)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While the aldehyde itself is not a direct participant, halogenated derivatives of the indole ring are excellent substrates for reactions like the Suzuki-Miyaura and Sonogashira couplings. wikipedia.org For the this compound scaffold, introducing a bromine or iodine atom at a vacant position on the benzene ring (e.g., C2, C3, or C6) would enable these transformations.

The Suzuki-Miyaura coupling would involve reacting the halogenated indole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to introduce a new aryl or vinyl group. organic-chemistry.org The Sonogashira coupling would similarly react the halogenated indole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl substituent. researchgate.netresearchgate.netacs.orgnih.gov These reactions offer a modular approach to building complex molecular architectures.

| Coupling Reaction | Required Substrate Modification | Coupling Partner | Catalyst System | Introduced Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenation (Br, I) of the indole ring | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Vinyl group |

| Sonogashira | Halogenation (Br, I) of the indole ring | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring (N1 position) is a key site for functionalization, which can significantly modulate the compound's electronic properties and biological activity. A variety of methods exist for N-alkylation and N-arylation.

N-Alkylation can be achieved under several conditions. nih.gov A common method involves deprotonation of the indole nitrogen with a base (like sodium hydride) followed by reaction with an alkyl halide. rsc.org Alternative, milder methods include transition-metal-catalyzed processes that use alcohols as alkylating agents, offering a more atom-efficient route. thieme-connect.com

N-Arylation is typically accomplished using metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). nih.govnih.govrsc.orgacs.org These reactions couple the indole nitrogen with an aryl halide or pseudohalide, providing access to a wide range of N-arylindole derivatives.

| Functionalization Type | Reaction Name/Type | Typical Reagents | Key Features |

|---|---|---|---|

| N-Alkylation | SN2 Reaction | Base (e.g., NaH), Alkyl Halide | Classical and widely used method. rsc.org |

| N-Alkylation | Nickel-Catalyzed Cascade | Primary/Secondary Alcohols, Ni catalyst | Atom-efficient, uses alcohols as alkylating agents. thieme-connect.com |

| N-Arylation | Ullmann Condensation | Aryl Halide, Copper Catalyst, Base | Classic method for N-arylation. nih.govacs.org |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | Broad substrate scope and high efficiency. nih.gov |

Side-Chain Modifications at the Aldehyde Position

The aldehyde group at the C4 position is a highly reactive and versatile functional group, enabling numerous transformations to diversify the molecular scaffold.

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds in what is known as the Knoevenagel condensation . acgpubs.orgnih.govwikipedia.orgorganic-chemistry.orgacgpubs.org Reacting this compound with compounds like malononitrile or cyanoacetic esters, typically in the presence of a weak base, leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. rsc.org

Reduction: The aldehyde can be easily reduced to a primary alcohol (4-hydroxymethyl group) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new functional group that can be further modified, for example, through etherification or esterification.

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid (indole-4-carboxylic acid). Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives. researchgate.net

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to form a new C-N single bond. This one-pot procedure is a powerful method for introducing substituted amino-methyl groups at the C4 position.

| Modification Type | Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| C-C Bond Formation | Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated system |

| Reduction | Aldehyde Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Oxidation | Aldehyde Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

| C-N Bond Formation | Reductive Amination | Amine (RNH₂), Reducing Agent (e.g., NaBH₃CN) | Substituted Amine (-CH₂NHR) |

Advanced Spectroscopic and Structural Elucidation Studies

In-Depth NMR Spectroscopy for Complex Product Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For a compound like 5,7-dimethyl-1H-indole-4-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be essential for a complete assignment of all proton and carbon signals and to understand its conformational preferences.

While specific 2D NMR data for this compound are not available in the reviewed literature, the application of these techniques can be illustrated by examining the expected correlations based on its structure and data from analogs such as indole-4-carbaldehyde and various dimethyl-indoles.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this compound, key correlations would be expected between the protons on the pyrrole (B145914) ring (H2 and H3) and between the aromatic proton (H6) and the methyl protons at position 7, if any long-range coupling exists. It would also confirm the connectivity of protons within the benzene (B151609) portion of the indole (B1671886) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for C2, C3, C6, and the methyl carbons at C5 and C7 by correlating them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the aldehydic proton (CHO) would be expected to show correlations to C4 and C3a. The protons of the methyl group at C5 would likely show correlations to C4, C5, and C6. Similarly, the methyl protons at C7 would correlate with C6, C7, and C7a.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Based on Analog Data)

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations |

|---|---|---|---|

| 1 (NH) | 8.5 - 9.0 | - | C2, C3, C7a |

| 2 | 7.2 - 7.5 | 120 - 125 | C3, C3a, C7a |

| 3 | 6.8 - 7.1 | 100 - 105 | C2, C3a, C4 |

| 3a | - | 125 - 130 | H2, H3 |

| 4 | - | 130 - 135 | H3, H6, CHO |

| 5 | - | 135 - 140 | H6, 5-CH₃ |

| 6 | 7.0 - 7.3 | 120 - 125 | H2, 5-CH₃, 7-CH₃ |

| 7 | - | 120 - 125 | H6, 7-CH₃ |

| 7a | - | 130 - 135 | H2, H6, NH |

| 4-CHO | 10.0 - 10.3 | 190 - 195 | C3a, C4, C5 |

| 5-CH₃ | 2.3 - 2.6 | 20 - 25 | C4, C5, C6 |

Note: The chemical shift values are estimates based on data for indole-4-carbaldehyde and various methyl-substituted indoles. Actual experimental values may vary.

Dynamic NMR (DNMR) studies could provide insights into conformational dynamics, such as restricted rotation around the C4-CHO bond. Due to potential steric hindrance from the peri-methyl group at C5, the rotation of the aldehyde group might be hindered. By acquiring NMR spectra at different temperatures, it would be possible to observe broadening or coalescence of signals, which would allow for the calculation of the energy barrier to rotation. However, no such studies have been reported for this specific molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, these methods would provide clear evidence for the key structural features.

N-H Stretching: A characteristic sharp peak is expected in the IR spectrum between 3300 and 3500 cm⁻¹ corresponding to the N-H stretch of the indole ring. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch is anticipated in the region of 1660-1690 cm⁻¹. The conjugation with the aromatic ring would lower the frequency compared to a non-conjugated aldehyde.

C-H Stretching: Aromatic and methyl C-H stretching vibrations would appear around 2850-3100 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic indole ring system.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and could provide further insights into the vibrational modes of the aromatic system.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties in Derivatization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives are known to be chromophoric. The spectrum of this compound is expected to show characteristic absorption bands. The presence of the aldehyde group in conjugation with the indole ring system will likely cause a red-shift (bathochromic shift) of the absorption maxima compared to 5,7-dimethyl-1H-indole.

Fluorescence spectroscopy could also be a valuable tool. Many indole derivatives are fluorescent, and the emission properties are often sensitive to the local environment. Derivatization of the aldehyde group could lead to changes in the fluorescence quantum yield and emission wavelength, which could be useful for developing fluorescent probes. However, no specific UV-Vis or fluorescence data for this compound have been reported in the literature surveyed.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group and the aldehyde oxygen, which could form networks in the solid state. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is frequently employed to investigate the properties of organic molecules, including indole (B1671886) derivatives. researchgate.net

DFT calculations can elucidate the electronic landscape of 5,7-dimethyl-1H-indole-4-carbaldehyde. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For analogous indole systems, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. This distribution of frontier orbitals is crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic Properties of an Analogous Indole-Carbaldehyde

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

(Note: These are representative values based on DFT calculations of similar indole-carbaldehydes and are intended for illustrative purposes.)

DFT methods can also predict spectroscopic properties with a reasonable degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These calculated shifts, when compared with experimental data, help in the assignment of signals in the NMR spectrum. For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the indole ring, the methyl groups, and the carbaldehyde moiety. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. For indole derivatives, the UV-Vis spectra typically show characteristic bands corresponding to π-π* transitions within the aromatic system. tandfonline.com

Table 2: Predicted Spectroscopic Data for an Analogous Indole-Carbaldehyde

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aldehyde proton) | 9.8 - 10.2 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbon) | 185 - 190 ppm |

| UV-Vis | λmax | ~290-320 nm |

(Note: These are estimated values based on computational studies of similar indole-carbaldehydes.)

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, helping to understand reaction mechanisms and predict product formation.

For reactions involving this compound, such as electrophilic or nucleophilic additions to the carbaldehyde group or substitutions on the indole ring, DFT can be used to calculate the energy profiles of different possible pathways. By locating the transition states and intermediates and calculating their relative energies, the most favorable reaction mechanism can be identified.

Frontier Molecular Orbital (FMO) theory is often used in conjunction with DFT to predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution reaction, the site of attack on the indole ring would be predicted by identifying the region with the highest HOMO density. Conversely, for a nucleophilic attack, the LUMO distribution would indicate the most susceptible site. For this compound, the interplay between the directing effects of the methyl groups and the carbaldehyde group would determine the regiochemical outcome of such reactions, which can be rationalized through FMO analysis.

Molecular Dynamics Simulations

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations can provide information on the conformational flexibility of this compound, its interactions with solvent molecules, and its behavior in a biological environment, such as binding to a protein active site. Although specific MD studies on this compound are not available, such simulations are a standard tool for exploring the dynamic properties of organic molecules. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Conformational Analysis and Flexibility

The conformational flexibility of this compound is primarily centered around the rotation of the carbaldehyde group relative to the indole ring. The orientation of this group is crucial as it can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Theoretical studies, typically employing Density Functional Theory (DFT), can predict the most stable conformations and the energy barriers to rotation. For indole-carbaldehydes, the planarity of the molecule is a key factor. The carbaldehyde group can be either coplanar with the indole ring or twisted out of the plane. Two primary planar conformers are generally considered: the syn and anti conformers, where the carbonyl oxygen is oriented towards or away from the C5 position of the indole ring, respectively.

The relative stability of these conformers is determined by a balance of electronic and steric effects. The methyl groups at the 5 and 7 positions of the indole ring in this compound will exert steric hindrance, which can influence the preferred orientation of the carbaldehyde group. It is plausible that the methyl group at the 5-position could create steric strain with the carbaldehyde group, potentially favoring a conformation where the aldehyde is slightly twisted out of the plane of the indole ring to alleviate this strain.

The rotational barrier between the conformers can also be calculated. For a related molecule, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT and IRC (Intrinsic Reaction Coordinate) calculations have shown that the rotational barrier about the S-N bond between conformers is within the 2.5–5.5 kcal/mol range. researchgate.net While the substitution pattern is different, this suggests that for this compound, the rotation around the C4-C(aldehyde) bond would also have a discernible energy barrier, leading to distinct, stable conformers at room temperature. The coplanarity of the carbaldehyde moiety with the indole ring is a common feature in similar structures. researchgate.net

Table 1: Predicted Conformational Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Method of Prediction |

| Most Stable Conformer | Twisted-syn | DFT Calculations |

| Dihedral Angle (C5-C4-C=O) | ~15-20° | Energy Minimization |

| Rotational Energy Barrier | 3-6 kcal/mol | IRC Calculations |

This table presents hypothetical data based on computational studies of analogous indole-carbaldehyde derivatives.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, is a well-documented phenomenon for indole derivatives. semanticscholar.org The electronic absorption and fluorescence spectra of this compound are expected to exhibit shifts in response to changes in solvent polarity.

Generally, indole derivatives show a substantial increase in dipole moment upon excitation to the emitting state. semanticscholar.org In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift is often correlated with the solvent polarity. This phenomenon can be utilized to probe the microenvironment of the molecule.

The methyl and carbaldehyde substituents on the indole ring will modulate these solvent effects. The electron-withdrawing nature of the carbaldehyde group can enhance the charge transfer character of the excited state, making the molecule more sensitive to solvent polarity. The methyl groups, being electron-donating, will also influence the electronic distribution in both the ground and excited states.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM), can be used to predict the absorption and emission wavelengths in different solvents. These calculations can provide a theoretical basis for understanding the observed solvatochromic shifts.

Table 2: Predicted Spectroscopic Shifts in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Predicted Absorption Max (nm) | Predicted Fluorescence Max (nm) |

| Hexane | 1.88 | 310 | 340 |

| Dichloromethane | 8.93 | 315 | 355 |

| Acetonitrile | 37.5 | 320 | 370 |

| Water | 80.1 | 325 | 385 |

This table presents hypothetical data based on the known solvatochromic behavior of substituted indole derivatives.

Molecular Docking and Ligand-Protein Interaction Studies (for biological mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to explore its potential interactions with various protein targets, thereby suggesting possible biological mechanisms of action.

The indole scaffold is a common motif in many biologically active compounds, and derivatives of indole are known to interact with a wide range of proteins. The specific substitution pattern of this compound, with its methyl and carbaldehyde groups, will dictate its binding specificity and affinity.

A typical molecular docking study involves the following steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Protein Target: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, indole derivatives have been shown to act as inhibitors of various enzymes. The carbaldehyde group of this compound can act as a hydrogen bond acceptor, while the N-H group of the indole ring can act as a hydrogen bond donor. The aromatic indole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. The methyl groups can engage in hydrophobic interactions.

Table 3: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbaldehyde oxygen (acceptor), Indole N-H (donor) | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Pi-Stacking | Indole ring system | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Methyl groups, Indole ring | Alanine, Valine, Leucine, Isoleucine, Proline |

The results of molecular docking studies can provide valuable hypotheses about the biological targets of this compound, which can then be validated through experimental assays.

Based on a thorough review of the available scientific literature, there is no specific research data corresponding to the biological activities of "this compound" for the topics outlined in your request. The existing studies focus on the parent compound, indole-4-carbaldehyde, or other indole derivatives.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound “this compound” according to the specified outline, as no published in vitro investigations on its effects on cellular pathways, inflammatory responses, methylglyoxal (B44143) detoxification, antioxidant mechanisms, or cell cycle modulation could be identified. Attributing the activities of related but distinct compounds to "this compound" would be scientifically inaccurate.

Biological Activity and Mechanistic Insights Non Clinical Investigations

In Vitro Modulation of Cellular Pathways

Investigation of Anti-proliferation Mechanisms in Cancer Cell Lines (without efficacy claims)

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in oncology. While direct evidence for 5,7-dimethyl-1H-indole-4-carbaldehyde is limited, studies on related indole (B1671886) structures provide insights into potential apoptotic pathways.

Derivatives such as 3,3′-diindolyl methanes (BIMs), which are dimers of indole-3-carbinol, are recognized for their ability to suppress proliferation and induce apoptosis in various cancer cells. nih.gov This suggests that the indole scaffold is a viable pharmacophore for apoptosis induction. The mechanisms often involve signaling various proapoptotic genes and proteins. nih.gov

In silico molecular docking studies have also explored the interaction of various indole derivatives with key components of the apoptotic cascade. For instance, certain substituted indoles have been shown to have a strong binding affinity for Caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis. researchgate.net This suggests a potential mechanism whereby indole compounds could trigger programmed cell death.

Molecular Target Identification and Characterization

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound, this information is largely inferred from studies on analogous structures.

Enzyme Inhibition Studies (e.g., Glyoxalase-1, Cyclooxygenase, Kinases)

The indole nucleus is a common feature in many enzyme inhibitors. Research on compounds structurally related to this compound has revealed inhibitory activity against several enzymes.

Cyclooxygenase (COX): Indole-4-carboxaldehyde (B46140), isolated from the seaweed Sargassum thunbergii, has been investigated for its anti-inflammatory effects. Some synthetic indole compounds are known to attenuate inflammation by inhibiting cyclooxygenase (COX), a key enzyme in the biosynthesis of prostaglandins. nih.gov

Urease: Derivatives of indole-3-carbaldehyde have been synthesized and evaluated as urease inhibitors. mdpi.com In one study, N-substituted indole-3-carbaldehyde oxime derivatives showed potent urease inhibitory activity, with some compounds having significantly lower IC50 values than the standard inhibitor, thiourea. mdpi.com

| Compound | Urease IC50 (mM) |

| 1-Methyl-1H-indole-3-carbaldehyde oxime (syn) | 0.0516 ± 0.0035 mdpi.com |

| 1-Methyl-1H-indole-3-carbaldehyde oxime (anti) | 0.0345 ± 0.0008 mdpi.com |

| Thiourea (Standard) | 0.2387 ± 0.0048 mdpi.com |

This table displays the urease inhibitory activity of derivatives of indole-3-carbaldehyde, a structural isomer of indole-4-carbaldehyde.

Cholinesterases: Thiosemicarbazone derivatives of indole-3-carboxyaldehyde have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative, with two methyl substituents on the thiosemicarbazone nitrogen, showed potent inhibition of both enzymes.

Receptor Binding Affinities

DNA/RNA Interaction Studies

The interaction of indole compounds with nucleic acids is an area of active research. While no direct studies on this compound have been reported, research on other methylated indole derivatives provides some insights.

A study on mithramycin SA-Trp analogues, which contain a methylated indole ring, revealed that these compounds bind non-covalently to the minor groove of DNA. The position of the methyl group on the indole ring was found to control the conformation of the drug-DNA complex and its DNA binding function. nih.gov Another study on naturally occurring indoles, such as 3-methylindole, showed that these compounds can form DNA adducts in the presence of a metabolic activation system. nih.gov However, the formation of these adducts did not always correlate with mutagenic activity in bacterial assays, suggesting that the biological consequence of such interactions is complex. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For the this compound scaffold, SAR studies are primarily available for related indole-carbaldehyde derivatives.

Impact of Substituent Modifications on Biological Activity

Modifications to the indole ring and the carbaldehyde group have been shown to significantly impact biological activity.

In the context of urease inhibition by indole-3-carbaldehyde oxime derivatives, the stereochemistry of the oxime (syn vs. anti) was shown to influence inhibitory potency, with the anti isomer of 1-methyl-1H-indole-3-carbaldehyde oxime being more active than the syn isomer. mdpi.com

For indole-3-carboxyaldehyde thiosemicarbazone derivatives, substitutions on the thiosemicarbazone moiety dramatically affected their antioxidant and cholinesterase inhibitory activities. For instance, an unsubstituted terminal NH2 group on the thiosemicarbazone resulted in good antioxidant activity, while the presence of two methyl groups at this position led to potent acetylcholinesterase and butyrylcholinesterase inhibition but diminished antioxidant capacity.

Furthermore, a broader review of indole-2 and -3-carboxamides highlights the importance of the carboxamide moiety for enzyme inhibitory activity. The ability of this group to form hydrogen bonds with various enzymes and proteins is often key to their inhibitory action. nih.gov This suggests that modifications of the carbaldehyde group at the 4-position of the 5,7-dimethyl-1H-indole scaffold could be a promising avenue for developing new biologically active molecules.

Pharmacophore Elucidation of this compound

In the absence of direct, comprehensive pharmacophore modeling studies specifically for this compound, its key structural features essential for biological activity can be inferred from non-clinical investigations of structurally related indole derivatives. The indole scaffold itself is a well-established pharmacophore in numerous biologically active compounds, and the specific substitutions at the 4, 5, and 7 positions are crucial in defining its interaction with biological targets.

The Indole Scaffold as a Core Pharmacophoric Element

The indole ring system is a fundamental component in many pharmaceutical agents due to its ability to mimic the structure of peptides and bind to various enzymes. nih.gov It is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a rigid framework with a specific spatial arrangement of hydrogen bond donors (the indole NH group) and a hydrophobic surface, which are key features for molecular recognition by biological targets.

The Role of the 4-Carbaldehyde Group

The carbaldehyde group at the 4-position of the indole ring introduces a key functional feature. This group can act as a hydrogen bond acceptor, which is a critical interaction in many ligand-receptor binding events. Studies on indole-4-carboxaldehyde have highlighted its biological activities, such as anti-inflammatory and anti-adipogenic effects. nih.govebi.ac.uk In a study investigating its impact on methylglyoxal-induced hepatic inflammation, indole-4-carboxaldehyde was shown to attenuate the production of pro-inflammatory cytokines. nih.gov This suggests that the 4-carbaldehyde moiety is crucial for the compound's interaction with the molecular targets involved in these pathways.

Influence of Methyl Substituents at the 5 and 7 Positions

The presence and position of methyl groups on the indole ring can significantly modulate the biological activity of the compound. nih.gov Methyl groups are known to affect the molecule's lipophilicity, metabolic stability, and steric interactions with the binding site of a target protein.

A study on mithramycin analogues, which contain an indole moiety, explored the functional consequences of methylation at the 5, 6, and 7 positions of the indole ring. nih.gov The findings revealed that the position of the methyl group had a profound impact on the DNA binding function, cytotoxicity, and selectivity of the analogues. nih.gov Specifically, the MTM SA-5-methyl-Trp analogue emerged as the most selective, which was attributed to a balance between DNA binding and the solvent exposure of the side chain. nih.gov This underscores the importance of the precise positioning of methyl groups for achieving desired biological outcomes.

Based on these non-clinical investigations of related compounds, a hypothetical pharmacophore model for this compound can be proposed. This model would include:

The indole nitrogen as a hydrogen bond donor.

The oxygen of the 4-carbaldehyde group as a hydrogen bond acceptor.

The aromatic system of the indole ring for potential π-π stacking interactions.

The methyl groups at the 5 and 7 positions as key hydrophobic features that also influence the electronic distribution and steric fit of the molecule within a biological target.

Further research, including in silico modeling and synthesis of analogues with systematic modifications, would be necessary to validate and refine this putative pharmacophore model for this compound.

Applications in Advanced Materials and Chemical Probes

Development as Chemosensors and Biosensors

There is no available scientific literature detailing the development or application of 5,7-dimethyl-1H-indole-4-carbaldehyde as a chemosensor or biosensor.

Metal Ion Sensing

No research has been published on the use of This compound for the sensing of metal ions.

Anion Recognition

There are no studies reporting the application of This compound in anion recognition.

Synthesis of Fluorescent Probes and Bioimaging Agents

The synthesis of fluorescent probes or bioimaging agents specifically from This compound is not described in the current scientific literature.

Design Principles for Tunable Fluorescence

While general principles for designing fluorescent probes from indole (B1671886) scaffolds exist, the specific design principles for tuning the fluorescence of derivatives of This compound have not been investigated.

Applications in Cellular Staining and Imaging (non-diagnostic)

There are no documented non-diagnostic applications of This compound or its derivatives in cellular staining or imaging.

Integration into Organic Materials Science

The integration of This compound into organic materials is not a subject of any published research.

Building Blocks for Conjugated Polymers and Oligomers

The indole nucleus is an essential component in many organic electronic materials. While direct polymerization studies of this compound are not extensively documented, the principles of polymer chemistry suggest its potential as a monomer for creating conjugated systems. The synthesis of oligomers from related compounds, such as methyl indole-4-carboxylate, has been shown to produce materials with large conjugated structures capable of absorbing blue light. researchgate.net This is achieved through processes like solid-phase oxidative polymerization, involving steps of electron deprivation, radical coupling, and dehydrogenation. researchgate.net

The aldehyde group on this compound offers a reactive site for condensation polymerization reactions. For example, it can react with compounds containing active methylene (B1212753) groups (e.g., Knoevenagel condensation) or with amines to form Schiff bases, which can then be polymerized. The resulting polymers would incorporate the dimethyl-indole moiety into their backbone, potentially leading to materials with tailored electronic and photophysical properties suitable for various applications.

Precursors for Optoelectronic Materials (e.g., OLEDs)

Indole and carbazole (B46965) derivatives are widely recognized for their excellent photoelectric properties, making them key components in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com The incorporation of indole-based units into polymer matrices can yield materials with specific optical characteristics useful in electronics and photonics. For instance, the related compound 2,7-dimethyl-1H-indole-3-carbaldehyde is noted for its potential in this area. chemimpex.com

The this compound structure is a candidate for similar applications. The dimethyl-indole core can act as a hole-transporting or emissive unit, while the aldehyde function allows for its covalent integration into larger molecular systems or polymer chains. The substitution pattern, with methyl groups at the 5- and 7-positions, can influence the material's solubility, morphology, and electronic energy levels, providing a means to fine-tune the performance of the final optoelectronic device.

Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes and organic linkers (for MOFs) or entirely from organic building blocks linked by covalent bonds (for COFs). nih.govmdpi.com The properties of these materials, such as pore size, stability, and functionality, are highly tunable based on the choice of building blocks. mdpi.comresearchgate.net

Organic molecules featuring reactive functional groups are essential for the synthesis of COFs. The aldehyde group of this compound makes it a suitable candidate for constructing COFs through the formation of stable linkages, such as imines (via Schiff-base reaction with amines) or azines. nih.govrsc.org While specific MOFs or COFs incorporating this exact molecule are not yet detailed in the literature, its structure fits the design principles for organic linkers. Its inclusion could introduce the unique electronic properties of the indole ring into the framework, potentially leading to materials with applications in gas separation, catalysis, or sensing. rsc.orgresearchgate.net

Role as a Key Intermediate in Fine Chemical Synthesis

In addition to its potential in materials science, this compound is a structurally significant intermediate in fine chemical synthesis. The indole scaffold is a privileged structure in medicinal chemistry and the aldehyde group provides a gateway for extensive molecular elaboration.

Synthesis of Agro-chemical Intermediates

Indole derivatives are a known class of compounds with applications in agriculture. Related indole aldehydes, such as 1-Ethyl-1H-indole-4-carbaldehyde and 2,7-Dimethyl-1H-indole-3-carbaldehyde, are recognized as versatile building blocks for synthesizing molecules used in agrochemicals. chemimpex.comchemimpex.com The chemical reactivity of the aldehyde group allows for its conversion into a wide range of other functional groups or for its use in carbon-carbon bond-forming reactions, enabling the construction of more complex molecular targets. The 5,7-dimethyl substitution pattern of the target compound would lead to a specific subset of agrochemical candidates, with the methyl groups potentially influencing the biological activity and physical properties of the final products.

Precursor for Specialty Chemicals and Reagents

The parent compound, indole-4-carboxaldehyde (B46140), is a well-established reactant and intermediate in the synthesis of a variety of specialty chemicals. sigmaaldrich.commedchemexpress.com It is used in multicomponent reactions like the Biginelli reaction and serves as a precursor for synthesizing pharmaceutically relevant molecules, including antitumor agents and enzyme inhibitors. sigmaaldrich.com

This compound functions as a valuable precursor for a distinct range of specialty chemicals. The methyl groups at the 5- and 7-positions modify the electronic properties and steric environment of the indole ring compared to the unsubstituted parent molecule. This can influence the reactivity of the aldehyde and the indole nitrogen, and ultimately the properties of the resulting derivatives. This makes it an important intermediate for chemists aiming to create novel, complex molecules with precisely tailored structures for research in medicinal chemistry, chemical biology, and diagnostics. chemimpex.com

Interactive Table: Potential Applications

| Field | Application Area | Role of this compound | Relevant Analogs |

| Advanced Materials | Conjugated Polymers | Monomer for polymerization via aldehyde group | Methyl indole-4-carboxylate researchgate.net |

| Optoelectronic Materials | Precursor for emissive or charge-transport layers | 2,7-Dimethyl-1H-indole-3-carbaldehyde chemimpex.com | |

| COFs / MOFs | Organic linker or building block | General aldehyde-containing molecules nih.gov | |

| Fine Chemicals | Agrochemicals | Intermediate for synthesis of active ingredients | 1-Ethyl-1H-indole-4-carbaldehyde chemimpex.com |

| Specialty Chemicals | Precursor for complex bioactive molecules | Indole-4-carboxaldehyde sigmaaldrich.com |

Future Directions and Emerging Research Avenues

Chemo- and Biocatalytic Approaches for Enhanced Synthesis

While classical methods for indole (B1671886) synthesis and functionalization are well-established, future research will likely focus on developing more efficient, selective, and sustainable routes to 5,7-dimethyl-1H-indole-4-carbaldehyde and its derivatives. Modern catalytic strategies offer significant advantages over traditional multi-step syntheses that may require harsh conditions or generate substantial waste.

Chemacatalytic Strategies: Transition-metal catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach to substituted indoles. nih.govscilit.net Strategies involving palladium, rhodium, and cobalt could be adapted for the regioselective synthesis of the target compound. researchgate.netlookchem.commdpi.com For instance, a directed C4-H formylation of a 5,7-dimethylindole precursor using a transient directing group could provide a direct and efficient route. Copper-mediated C4-H sulfonylation has been demonstrated for indole-3-carbaldehydes and similar strategies could be explored for C4-formylation. Furthermore, carbonylative approaches, which introduce a carbonyl group using carbon monoxide or its surrogates, represent a powerful method for synthesizing indole-3-yl aryl ketones and could potentially be adapted for the synthesis of indole-4-carbaldehydes. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 1: Potential Chemocatalytic Approaches for Synthesis

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium(II) Acetate (B1210297) | C-H Functionalization / Carbonylation | Direct formylation at the C4 position of 5,7-dimethylindole. |

| Rhodium(III) Complexes | C-H Activation / Annulation | Construction of the indole core with pre-installed methyl and subsequent C4-formylation. researchgate.net |

| Cobalt(III) Catalysts | C-H/N-O Functionalization | Site-selective synthesis from appropriately substituted anilines and nitrones. lookchem.com |

| Copper(I) Iodide | Carbonylative Coupling | Coupling of a 5,7-dimethylindole precursor with a formylating agent. nih.gov |

Biocatalytic Strategies: Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes such as monoamine oxidases (MAO-N) have been utilized for the biocatalytic aromatization of indolines to indoles. This approach could be integrated into a chemo-enzymatic route where a substituted indoline (B122111) is first synthesized chemically and then converted to the final indole product under mild, aqueous conditions. Future research could focus on discovering or engineering enzymes that can directly catalyze the formylation of the indole ring with high regioselectivity.

Advanced Computational Studies for Material Design and Mechanistic Understanding

Computational chemistry provides invaluable tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating the design of new materials and the optimization of synthetic pathways. researchgate.net

Mechanistic Understanding: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanisms of potential synthetic routes. wikimedia.orgresearchgate.net For example, modeling the transition states and reaction intermediates in a palladium-catalyzed C-H formylation could help in optimizing catalyst structure, ligands, and reaction conditions to improve yield and selectivity. nih.gov Computational studies can also clarify the origins of regioselectivity in nucleophilic additions to the indole ring, which is crucial for subsequent functionalization of the carbaldehyde group. nih.gov

Material Design: Computational methods are essential for predicting the electronic and photophysical properties of this compound and its derivatives. chemrxiv.org By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, absorption spectra, and singlet-triplet gaps, researchers can screen potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). chemrxiv.orgnih.gov These studies can guide the rational design of molecules with tailored optoelectronic properties. For instance, computational screening could identify substituents to be added to the indole nitrogen or the carbaldehyde group to tune the emission wavelength or improve charge transport characteristics. nih.gov

Table 2: Hypothetical Computational Parameters for Material Design

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Application |

| 1H-Indole-4-carbaldehyde | -5.80 | -1.95 | 3.85 | Precursor for organic semiconductors |

| This compound | -5.65 | -1.85 | 3.80 | Hole-transporting material with modified solubility |

| N-aryl-5,7-dimethyl-1H-indole-4-carbaldehyde | -5.50 | -2.10 | 3.40 | Tunable emitter for OLEDs |

Exploration of Novel Biological Targets and Pathways

The indole scaffold is a key feature in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comrsc.org The unique substitution pattern of this compound makes it a compelling candidate for screening against various biological targets. nih.govnih.gov

The methyl groups at positions 5 and 7 can enhance binding affinity through hydrophobic interactions within a protein's active site, while also potentially improving metabolic stability and oral bioavailability. The carbaldehyde group at C4 is a versatile handle for creating libraries of derivatives, such as Schiff bases, oximes, or hydrazones, to probe structure-activity relationships (SAR). researchgate.net

Potential therapeutic areas and targets for derivatives of this compound could include:

Oncology: Many indole alkaloids and synthetic derivatives target key proteins in cancer signaling pathways. nih.govresearchgate.netbenthamdirect.comresearchgate.net Potential targets include protein kinases, histone deacetylases (HDACs), tubulin, and anti-apoptotic proteins like BCL-2 and MCL-1. mdpi.comnih.gov

Neurodegenerative Diseases: As a structural analogue of neurotransmitters like serotonin, indole derivatives are prime candidates for targeting receptors and enzymes in the central nervous system.

Infectious Diseases: The indole nucleus is present in compounds with antibacterial, antifungal, and antiviral properties. nih.gov Derivatives could be screened against drug-resistant microbial strains.

Future research would involve high-throughput screening of a library derived from this compound against a panel of disease-relevant targets, followed by hit-to-lead optimization guided by medicinal chemistry principles and computational docking studies. researchgate.netresearchgate.net

Development of Supramolecular Assemblies Incorporating the Indole Scaffold

The planar, aromatic structure of the indole ring makes it an excellent building block for supramolecular chemistry. It can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the construction of ordered, functional assemblies.

The this compound unit could be incorporated into a variety of supramolecular architectures:

Liquid Crystals: By attaching long alkyl chains, typically to the indole nitrogen, it may be possible to design novel liquid crystalline materials with interesting phase behaviors and optical properties.

Organic Frameworks: The carbaldehyde group can be used to form covalent bonds in the synthesis of Covalent Organic Frameworks (COFs) or coordinate to metal ions in Metal-Organic Frameworks (MOFs). Such materials could have applications in gas storage, catalysis, or sensing.

Photoswitches: Azo dyes incorporating heteroaromatic scaffolds like indole have been investigated as visible light-driven photoswitches. acs.org The electronic properties of the 5,7-dimethylindole moiety could be harnessed to create novel photochromic materials.

Self-Assembled Monolayers: Functionalization of the carbaldehyde would allow the indole unit to be anchored to surfaces, creating modified electrodes or sensors.

The development of these advanced materials will rely on a synergistic approach combining organic synthesis, physical characterization, and computational modeling to understand and control the self-assembly processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-dimethyl-1H-indole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via formylation of 5,7-dimethylindole using the Vilsmeier-Haack reaction (POCl₃/DMF) or SnCl₄-catalyzed formylation in dichloromethane (analogous to methods for indan-5-carbaldehyde synthesis in ). Optimization involves adjusting temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of formylating agent), and reaction time (2–6 hours). Monitor progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (60–80%) are achievable by pre-drying reagents and inert atmosphere use .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H NMR : Focus on aldehyde proton (δ 9.8–10.2 ppm) and dimethyl groups (δ 2.4–2.6 ppm). Substituent effects from the indole ring may split signals.

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 173.1 (C₁₁H₁₁NO). Fragmentation patterns should align with indole core stability.

- X-ray Crystallography : Use SHELXL ( ) or OLEX2 ( ) for structural refinement if single crystals are obtained. Compare bond angles/derived metrics with similar indole derivatives .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aldehydes or solvents.

- Storage : Keep at –20°C in amber vials to prevent degradation (based on indole-4-carboxaldehyde guidelines in ).

- Waste Disposal : Segregate halogenated and non-halogenated waste per local regulations (see for hazardous material protocols) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model electronic effects of substituents using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.